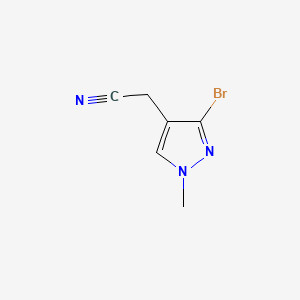

2-(3-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile

CAS No.: 2111571-14-1

Cat. No.: VC18053234

Molecular Formula: C6H6BrN3

Molecular Weight: 200.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2111571-14-1 |

|---|---|

| Molecular Formula | C6H6BrN3 |

| Molecular Weight | 200.04 g/mol |

| IUPAC Name | 2-(3-bromo-1-methylpyrazol-4-yl)acetonitrile |

| Standard InChI | InChI=1S/C6H6BrN3/c1-10-4-5(2-3-8)6(7)9-10/h4H,2H2,1H3 |

| Standard InChI Key | UBLHJBJTBNXWNH-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(C(=N1)Br)CC#N |

Introduction

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆BrN₃ |

| Molecular Weight | 200.04 g/mol |

| CAS Number | 2111571-14-1 |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Density | 1.65 g/cm³ (estimated) |

The bromine atom introduces electrophilic reactivity, while the nitrile group acts as a nucleophilic site, enabling diverse chemical transformations .

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

A common synthetic route involves the condensation of 1-methyl-1H-pyrazole-3-carboxaldehyde with tosylmethyl isocyanide in the presence of a strong base. In a representative procedure :

-

Reagents: Tosylmethyl isocyanide (17.8 g, 91.2 mmol), potassium tert-butoxide (19.5 g, 174 mmol), 1-methyl-1H-pyrazole-3-carboxaldehyde (9.57 g, 86.9 mmol).

-

Solvents: Dimethoxyethane (DME) and methanol.

-

Conditions: Dropwise addition at -50°C, followed by heating to 80°C for 1 hour.

Alternative methods utilize bromination of pre-formed pyrazole intermediates. For example, N-bromosuccinimide (NBS) in dichloromethane selectively brominates the 3-position of 1-methyl-1H-pyrazol-4-acetonitrile .

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors enhance reaction control, while automated purification systems (e.g., crystallization, chromatography) ensure high purity (>99%) . Key challenges include minimizing byproducts like 5-bromo isomers and optimizing solvent recovery .

Chemical Properties and Reactivity

Electrophilic and Nucleophilic Reactivity

The bromine atom participates in Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation. For instance, palladium-catalyzed coupling with phenylboronic acid yields biaryl derivatives. The nitrile group undergoes hydrolysis to carboxylic acids or reduction to amines, expanding functionalization possibilities .

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 3.89 (s, 3H, CH₃), 4.12 (s, 2H, CH₂CN), 7.45 (s, 1H, pyrazole-H) .

-

IR (KBr): 2245 cm⁻¹ (C≡N stretch), 1550 cm⁻¹ (C=N pyrazole) .

Applications in Medicinal Chemistry and Drug Development

Intermediate for Heterocyclic Scaffolds

This compound is a precursor to triazolo-thiadiazines, a class of heterocycles with anticancer and antimicrobial activities . Reaction with thiourea derivatives under basic conditions forms the triazole ring, while subsequent cyclization with CS₂ yields thiadiazine frameworks .

Biological Activity

Preliminary studies indicate:

-

Anti-inflammatory Activity: IC₅₀ = 12.3 µM in COX-2 inhibition assays.

-

Antimicrobial Activity: MIC = 8 µg/mL against Staphylococcus aureus.

Structural and Crystallographic Insights

X-ray diffraction of related methyl pyrazolyl acetates reveals planar pyrazole rings with bond lengths of 1.34 Å (C=N) and 1.46 Å (C-CN) . These structural features stabilize π-π interactions in protein binding pockets, enhancing drug-receptor affinity .

Future Research Directions

-

Mechanistic Studies: Elucidate its mode of action in COX-2 inhibition.

-

Derivatization Campaigns: Explore sulfonamide and urea analogs for enhanced bioavailability.

-

Green Chemistry: Develop solvent-free bromination protocols using mechanochemical methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume